REACTION_CXSMILES
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C(C1[O:9][CH2:8][C:7]([CH2:11][O:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)([CH3:10])[CH2:6][O:5]1)(C)C.[OH-].[Na+]>CO>[CH2:13]([O:12][CH2:11][C:7]([CH3:10])([CH2:8][OH:9])[CH2:6][OH:5])[C:14]1[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1 |f:1.2|
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 2 L 3-neck, round-bottom flask, equipped with a reflux condenser
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Type
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TEMPERATURE
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Details
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The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 3 h
|
Duration
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3 h
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Type
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EXTRACTION
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Details
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The mixture was extracted with CH2Cl2 (600 mL)
|
Type
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CUSTOM
|
Details
|
the organic layer was separated
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Type
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EXTRACTION
|
Details
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The aqueous layer was extracted with 250 mL of CH2 Cl2
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Type
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WASH
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Details
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The combined organic layer was washed with brine (300 ML)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Type
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CUSTOM
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Details
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After removing MgSO4
|
Type
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CONCENTRATION
|
Details
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the solution was concentrated
|
Type
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CUSTOM
|
Details
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a rotary evaporator under reduced pressure
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Type
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CUSTOM
|
Details
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The residual oily mixture was purified by column chromatography
|
Type
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WASH
|
Details
|
eluted with 5:1 and 2:3 Hexanes
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Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)OCC(CO)(CO)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 32.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |